

# PD-1-IN-17 structure-activity relationship

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## Compound of Interest

Compound Name: PD-1-IN-17

Cat. No.: B15612423

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An In-depth Technical Guide on the Structure-Activity Relationship of **PD-1-IN-17** (P20)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that regulate T-cell activation and proliferation.[1] In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to PD-1 on T-cells, leading to T-cell exhaustion and immune evasion.[2] Small molecule inhibitors of the PD-1/PD-L1 interaction are a promising class of cancer immunotherapy agents. This technical guide provides a detailed overview of the structure-activity relationship (SAR) of **PD-1-IN-17**, also known as compound P20, a potent inhibitor of the PD-1/PD-L1 interaction with a benzo[d]isoxazole scaffold.[3][4]

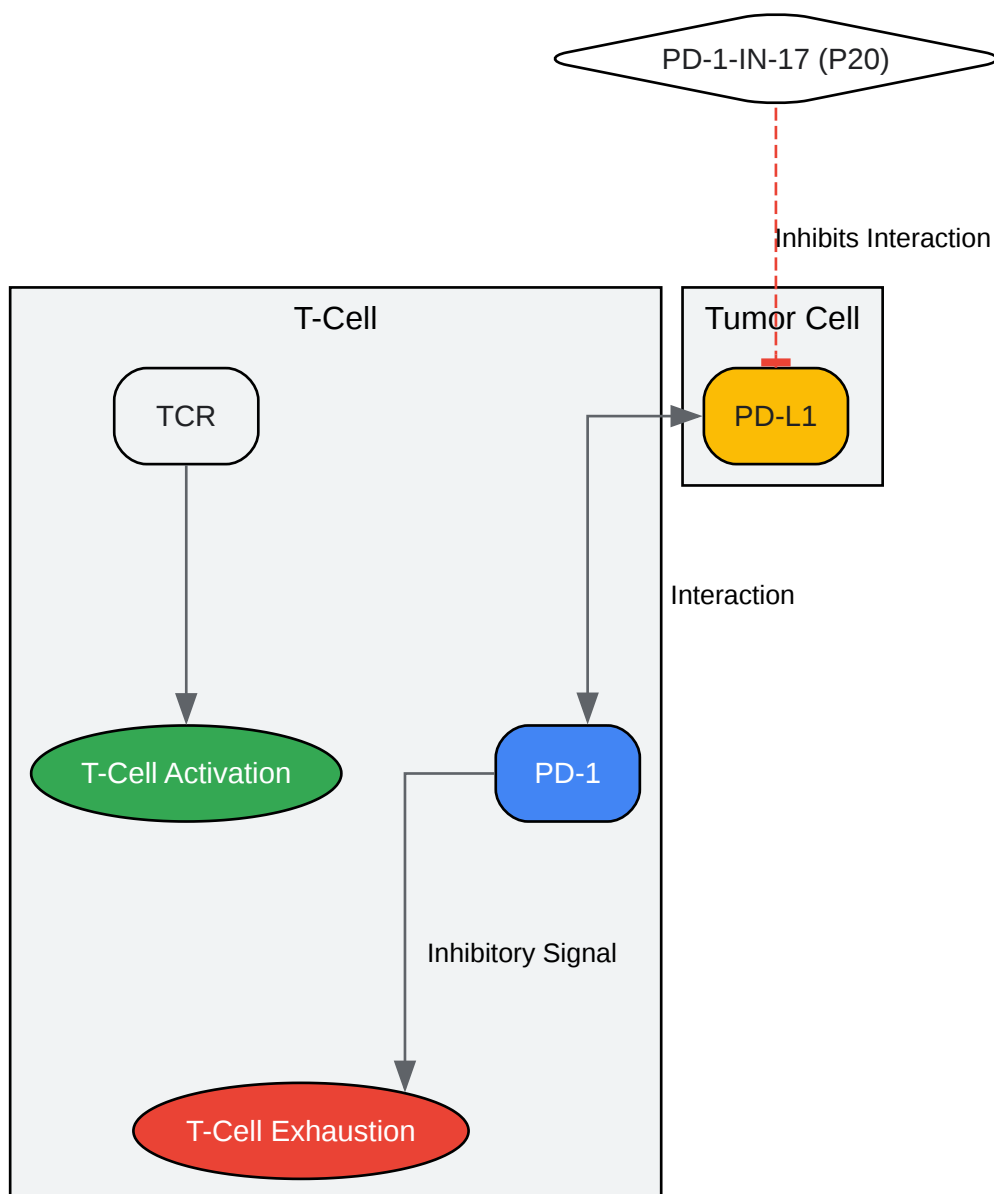
## Core Compound Profile: PD-1-IN-17 (P20)

**PD-1-IN-17** (P20) is a potent, small molecule inhibitor of the PD-1/PD-L1 interaction with a reported IC<sub>50</sub> value of 26.8 nM.[4][5] It belongs to a novel series of compounds bearing a benzo[d]isoxazole scaffold.[3] The CAS number for this compound is 2851938-36-6.[4][6]

## Signaling Pathway and Mechanism of Action

**PD-1-IN-17** (P20) acts by disrupting the interaction between PD-1 and PD-L1. This blockade restores T-cell function, allowing the immune system to recognize and attack tumor cells. The

binding of PD-1 to PD-L1 typically suppresses T-cell activity.[2] By inhibiting this interaction, **PD-1-IN-17** (P20) helps to reactivate the anti-tumor immune response.



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**Figure 1:** PD-1/PD-L1 Signaling Pathway and Inhibition by **PD-1-IN-17** (P20).

## Structure-Activity Relationship (SAR) of Benzo[d]isoxazole Analogs

The following tables summarize the quantitative SAR data for **PD-1-IN-17** (P20) and its analogs, as reported by Huang et al. (2021). The core scaffold is a benzo[d]isoxazole derivative.

Table 1: SAR of Modifications on the Benzo[d]isoxazole Ring

| Compound | R1    | R2  | IC50 (nM) |
|----------|-------|-----|-----------|
| P1       | H     | H   | >10000    |
| P2       | 6-F   | H   | 189.3     |
| P3       | 6-Cl  | H   | 152.1     |
| P4       | 6-Br  | H   | 120.5     |
| P5       | 6-CH3 | H   | 256.7     |
| P6       | 5-F   | H   | 342.8     |
| P7       | 5-Cl  | H   | 298.4     |
| P8       | 5-Br  | H   | 276.1     |
| P9       | 5-CH3 | H   | 412.3     |
| P10      | H     | 5-F | 389.7     |

Data extracted from Huang et al., Bioorg Med Chem Lett. 2021 Nov 15;52:128403.[4]

Table 2: SAR of Modifications on the Phenyl Ring

| Compound | R3    | IC50 (nM) |
|----------|-------|-----------|
| P11      | 4-F   | 98.6      |
| P12      | 4-Cl  | 85.3      |
| P13      | 4-Br  | 76.4      |
| P14      | 4-CH3 | 154.2     |
| P15      | 3-F   | 123.7     |
| P16      | 3-Cl  | 102.9     |
| P17      | 3-Br  | 91.5      |
| P18      | 3-CH3 | 189.6     |
| P19      | 2-F   | 215.4     |
| P20      | 2-Cl  | 26.8      |

Data extracted from Huang et al., Bioorg Med Chem Lett. 2021 Nov 15;52:128403.[4]



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**Figure 2:** Logical Flow of Structure-Activity Relationships for **PD-1-IN-17** (P20) Analogs.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of **PD-1-IN-17** (P20) and its analogs.

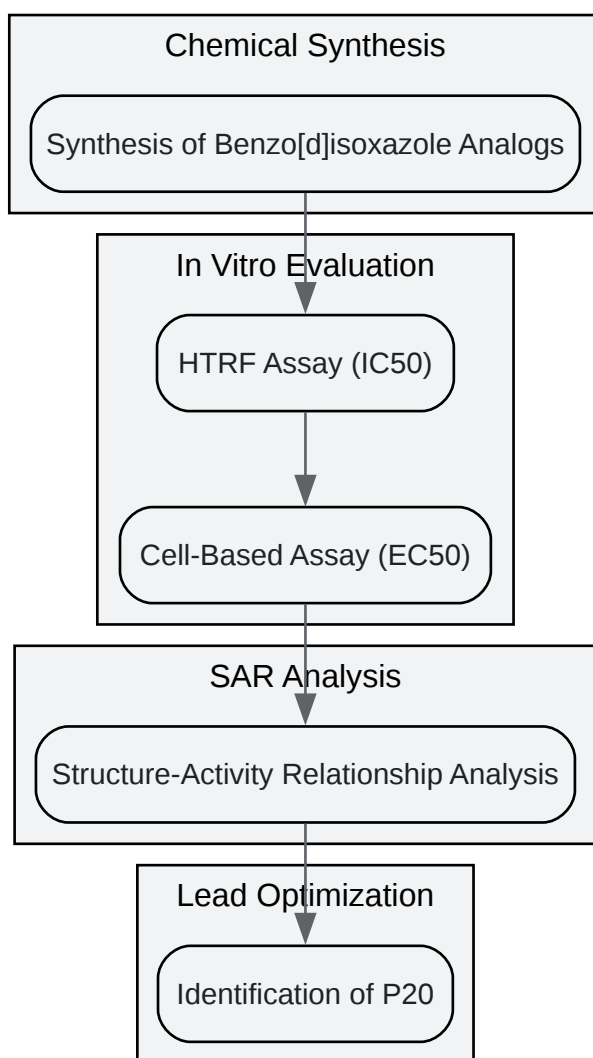
### 1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

- Objective: To measure the in vitro inhibitory activity of compounds on the PD-1/PD-L1 interaction.
- Materials:
  - Recombinant human PD-1-His tag protein
  - Recombinant human PD-L1-Fc tag protein
  - Anti-His-Eu3+ cryptate (donor)
  - Anti-Fc-d2 (acceptor)
  - Assay buffer (e.g., PBS with 0.1% BSA)
  - 384-well low volume plates
- Procedure:
  - A solution of PD-L1-Fc (final concentration, e.g., 10 nM) and anti-Fc-d2 (final concentration, e.g., 20 nM) in assay buffer is prepared and incubated for 1 hour at room temperature.
  - Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
  - A solution of PD-1-His (final concentration, e.g., 20 nM) and anti-His-Eu3+ (final concentration, e.g., 2 nM) in assay buffer is prepared.
  - In a 384-well plate, add the PD-L1/anti-Fc-d2 mix, followed by the test compound solution.
  - Initiate the reaction by adding the PD-1/anti-His-Eu3+ mix.
  - The plate is incubated for 3 hours at room temperature, protected from light.
  - The HTRF signal is read on a compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

- The ratio of the emission signals (665/620) is calculated, and IC50 values are determined from dose-response curves.

## 2. Cell-Based PD-1/PD-L1 Blockade Bioassay

- Objective: To evaluate the ability of compounds to block the PD-1/PD-L1 interaction at the cellular level and restore T-cell activation.
- Cell Lines:
  - PD-L1 expressing cells (e.g., CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor activator)
  - PD-1 expressing Jurkat T-cells (engineered to express a reporter gene, e.g., luciferase, under the control of an NFAT response element)
- Procedure:
  - Seed the PD-L1 expressing cells in a 96-well plate and culture overnight.
  - The next day, treat the cells with serially diluted test compounds.
  - Add the PD-1 expressing Jurkat T-cells to the wells.
  - Co-culture the cells for 6 hours at 37°C.
  - After incubation, add a luciferase substrate (e.g., Bio-Glo™ Reagent).
  - Measure the luminescence using a plate reader.
  - EC50 values are calculated from the dose-response curves, representing the concentration at which the compound induces a half-maximal reporter signal.



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